1-Nonylimidazole

Vue d'ensemble

Description

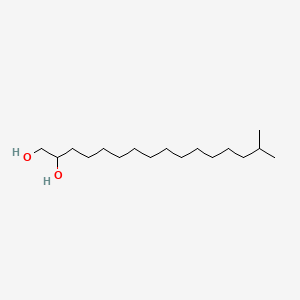

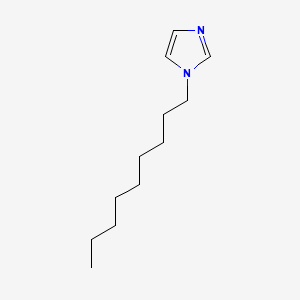

1-Nonylimidazole is a chemical compound that has been used in scientific research for various purposes. It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms. This compound has been studied extensively due to its unique properties and potential applications in various fields.

Applications De Recherche Scientifique

Activité antibactérienne

Le 1-Nonylimidazole a été identifié comme un agent antibactérien efficace, en particulier contre Staphylococcus aureus. Il présente la plus faible concentration minimale inhibitrice (CMI) et la plus faible concentration minimale bactéricide (CMB) parmi les 1-alkylimidazoles, ce qui en fait un composé puissant pour lutter contre les infections bactériennes {svg_1}.

Synthèse des imidazoles

Les progrès récents dans la synthèse des imidazoles mettent en évidence l'importance du this compound dans la création de molécules fonctionnelles utilisées dans diverses applications. La synthèse régiosélectivité des imidazoles substitués est cruciale pour les produits pharmaceutiques, les produits agrochimiques, les colorants pour les cellules solaires, les matériaux fonctionnels et la catalyse {svg_2}.

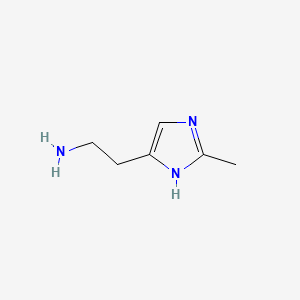

Agents antiprotozoaires

Les dérivés de l'imidazole, y compris le this compound, se sont avérés prometteurs comme agents antiprotozoaires. Ils sont efficaces pour inhiber la croissance des protozoaires anaérobies tels que Trichomonas vaginalis, Entamoeba histolytica et Giardia lamblia, responsables d'une morbidité et d'une mortalité importantes dans le monde entier {svg_3}.

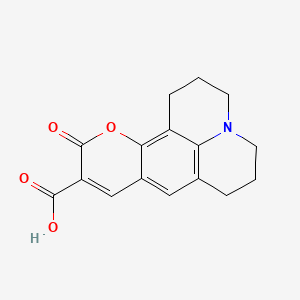

Radiosensibilisateurs dans le traitement du cancer

Les dérivés du this compound ont été explorés comme radiosensibilisateurs dans le traitement du cancer. Leur capacité à améliorer l'efficacité de la radiothérapie en rendant les cellules cancéreuses plus sensibles aux dommages causés par les radiations est un atout précieux en oncologie {svg_4}.

Traitement antituberculeux

Le composé a également été testé pour son efficacité dans le traitement antituberculeux. Compte tenu du défi permanent de la tuberculose et de la nécessité de nouveaux traitements, l'application potentielle du this compound dans ce domaine est d'un intérêt considérable {svg_5}.

Activité anti-VIH

Les recherches sur les activités biologiques des dérivés de la nitroimidazole ont inclus le test du this compound dans des tests cellulaires et des tests enzymatiques contre la transcriptase inverse recombinante du VIH-1. Cela suggère un rôle potentiel pour le composé dans les thérapies anti-VIH {svg_6}.

Mécanisme D'action

Target of Action

It belongs to the class of organic compounds known as n-substituted imidazoles . These are heterocyclic compounds containing an imidazole ring substituted at position 1 . Imidazole rings are found in key biomolecules like histidine and purines , suggesting that 1-Nonylimidazole might interact with similar biological targets.

Mode of Action

The mode of action of this compound is currently unknown due to the lack of research data. For instance, imidazole rings in histidine residues often participate in enzyme catalysis via proton transfer .

Biochemical Pathways

Imidazole-containing compounds like histidine and purines are involved in critical biological processes . Histidine is frequently found in the catalytic site of enzymes, while purines are key components of DNA, RNA, and energy molecules like ATP .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound . They are affected by the physicochemical properties of the drug, as well as factors such as human behavior (e.g., food and drug intake) and genetics .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research data. For instance, the imidazole ring in histidine plays a central role in enzyme catalysis .

Analyse Biochimique

Biochemical Properties

1-Nonylimidazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to inhibit mitochondrial-bound glycolytic enzymes, disrupting the energy cycle in cells . This interaction leads to decreased cell proliferation and induction of apoptosis, particularly in cancer cells. Additionally, this compound has been shown to exhibit antimicrobial properties, with minimum inhibitory concentration (MIC) values against various bacterial strains . The compound’s ability to bind to and inhibit specific enzymes makes it a valuable tool in biochemical research.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, it inhibits mitochondrial-bound glycolytic enzymes, leading to reduced energy production, decreased cell proliferation, and induction of apoptosis . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to influence the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound’s antimicrobial properties make it effective against various bacterial strains, further highlighting its potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with mitochondrial-bound glycolytic enzymes, leading to the inhibition of these enzymes and disruption of the energy cycle in cells . This inhibition results in decreased ATP production, which is crucial for cell survival and proliferation. Furthermore, this compound has been shown to bind to specific proteins and enzymes, altering their activity and leading to changes in gene expression and cellular metabolism. These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment and antimicrobial therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Over time, the compound’s inhibitory effects on mitochondrial-bound glycolytic enzymes lead to sustained decreases in cell proliferation and induction of apoptosis. Additionally, long-term exposure to this compound has been associated with changes in gene expression and cellular metabolism, further highlighting its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial properties, effectively inhibiting the growth of various bacterial strains . At higher doses, this compound’s inhibitory effects on mitochondrial-bound glycolytic enzymes become more pronounced, leading to significant decreases in cell proliferation and induction of apoptosis. Studies have also shown that high doses of this compound can result in toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with mitochondrial-bound glycolytic enzymes . The compound’s inhibitory effects on these enzymes lead to decreased ATP production and disruption of the energy cycle in cells. Additionally, this compound has been shown to interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic flux and metabolite levels . These interactions highlight the compound’s potential as a tool for studying metabolic pathways and developing therapeutic agents.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . Once inside the cell, this compound is distributed unevenly due to differences in blood perfusion, tissue binding, and permeability of cell membranes. The compound’s ability to bind to specific proteins and enzymes also affects its localization and accumulation within cells. These factors play a crucial role in determining the compound’s efficacy and potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interactions with mitochondrial-bound glycolytic enzymes and other proteins involved in cellular metabolism . The compound is known to localize within the mitochondria, where it exerts its inhibitory effects on glycolytic enzymes, leading to decreased ATP production and induction of apoptosis. Additionally, this compound’s interactions with other proteins and enzymes may influence its localization to specific cellular compartments, further affecting its activity and function.

Propriétés

IUPAC Name |

1-nonylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2/c1-2-3-4-5-6-7-8-10-14-11-9-13-12-14/h9,11-12H,2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWDRMKPLNYFEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201891 | |

| Record name | 1-Nonylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53657-08-2 | |

| Record name | 1-Nonyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53657-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nonylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053657082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nonylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-Nonylimidazole contribute to the self-healing properties of modified rubbers?

A1: [] this compound, along with other alkylimidazoles, can be reacted with brominated poly(isobutylene-co-isoprene) rubber (BIIR) to introduce ionic imidazolium moieties into the rubber network. These ionic groups tend to aggregate, forming ionic clusters within the rubber matrix. These clusters act as dynamic crosslinks, contributing to both the mechanical strength and self-healing ability of the material. While the exact mechanism is not detailed in the abstract, it's likely that the ionic interactions within these clusters can be disrupted and reformed under certain conditions, allowing the material to "heal" from damage.

Q2: How does the length of the alkyl chain in 1-alkylimidazoles, such as this compound, affect the properties of the modified rubber?

A2: [] The research suggests that the length of the alkyl chain in 1-alkylimidazoles plays a crucial role in the formation and behavior of the ionic clusters within the modified rubber. Longer alkyl chains, like the nonyl group in this compound, may lead to different cluster sizes and dynamics compared to shorter chains. This difference in cluster behavior directly impacts the macroscopic properties of the rubber, including its mechanical strength and self-healing efficiency. Further research, as indicated in the abstract, explores these correlations through techniques like DMA and low-field NMR to understand the relationship between molecular structure and material properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.